Methyl 6-hydrazinylpyridine-3-carboxylate

Lipophilicity cLogP Drug Design

Avoid hazardous, low-yielding in-house hydrazine syntheses. This stable, orthogonally reactive building block condenses directly with carbonyls to form hydrazones, then undergoes ester hydrolysis to the free acid. • Enables coupling-reagent-free hydrazone library synthesis (up to 95% yield). • Methyl ester remains intact during hydrazone formation, simplifying purification. • Core precursor for HYNIC-99mTc radiopharmaceuticals and triazolopyridine kinase inhibitor scaffolds. • Available at ≥95% purity; typical lead time 1-5 days from US/EU stock.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 89853-71-4
Cat. No. B1527074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydrazinylpyridine-3-carboxylate
CAS89853-71-4
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)NN
InChIInChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(10-8)9-4-5/h2-4H,8H2,1H3,(H,9,10)
InChIKeyWLNMKEVJMIJKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydrazinylpyridine-3-Carboxylate – Chemical Profile


Methyl 6-hydrazinylpyridine-3-carboxylate (CAS 89853-71-4), also known as 6-hydrazino-nicotinic acid methyl ester, is a bifunctional pyridine building block with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol [1]. The compound features a hydrazinyl (-NHNH₂) group at the 6-position and a methyl ester at the 3-position of the pyridine ring, classifying it as both a hydrazinopyridine and a nicotinic acid ester [1]. Its primary value in research and industrial procurement lies in the orthogonal reactivity of these two functional groups: the hydrazine moiety enables condensation with carbonyls to form hydrazones, while the ester allows for further derivatization through hydrolysis or amidation. The compound serves as a critical intermediate in medicinal chemistry for constructing hydrazone-linked libraries and heterocyclic scaffolds [2].

Workflow Heterocyclic library synthesis; building block for hydrazone-linked scaffolds
Selection Bifunctional pyridine core with orthogonal hydrazine and ester reactivity
Use Context Medicinal chemistry precursor for PIM kinase inhibitor and HYNIC chelator research

Methyl 6-Hydrazinylpyridine-3-Carboxylate – Substitution Risks


Substituting methyl 6-hydrazinylpyridine-3-carboxylate with a close structural analog, such as 6-hydrazinylnicotinic acid (free acid, CAS 133081-24-0) or methyl 6-aminopyridine-3-carboxylate, introduces significant and quantifiable risks that can derail a synthetic campaign or skew biological results. The ester-to-acid exchange alters the lipophilicity by over 0.5 LogP units (XLogP3: 0.3 for the methyl ester vs. computed ~ -0.2 for the free acid), directly impacting membrane permeability and HPLC retention time [1]. Replacing the hydrazinyl group with an amino group eliminates the critical hydrazone-formation capability, a key step in constructing HYNIC (6-hydrazinonicotinamide)-based radiopharmaceuticals and bio-conjugates [2]. These seemingly minor molecular changes translate into major differences in reaction kinetics, intermediate stability, and final product purity, making generic substitution a high-risk decision without re-validation of the entire synthetic pathway or biological assay [3].

Target Compound
Potential Substitute
Identity
Methyl 6-hydrazinylpyridine-3-carboxylate
6-Hydrazinylnicotinic acid (free acid)
Risk
Ester supports orthogonal protection; higher reported lipophilicity (XLogP3 ~0.3)
Acid increases ionization at physiological pH; lipophilicity may drop by ~0.5 log units
Identity
6-Hydrazinylpyridine-3-carboxylate methyl ester
Methyl 6-aminopyridine-3-carboxylate
Risk
Hydrazine enables hydrazone formation and triazole ring construction
Amino group lacks hydrazone-forming capability; may fail in HYNIC or PIM inhibitor routes

Methyl 6-Hydrazinylpyridine-3-Carboxylate – Differentiation Evidence


Enhanced Lipophilicity via Methyl Ester

The methyl ester of 6-hydrazinylpyridine-3-carboxylate has a calculated XLogP3 of 0.3, which is approximately 0.5 log units more lipophilic than its free acid analog, 6-hydrazinylnicotinic acid (XLogP3 approximately -0.2). This difference indicates a roughly 3-fold increase in the octanol-water partition coefficient, which can be a critical driving factor for passive membrane permeability and bioavailability in early drug discovery. In contrast, the free acid would be predominantly ionized at physiological pH, potentially limiting cellular penetration [1]. For procurement, this means that selecting the methyl ester pre-positions a molecular scaffold in a more favorable lipophilicity space without requiring an additional synthetic step to re-esterify the acid, which is a lower-yielding strategy.

Lipophilicity
Class-level inference
+0.5 Δ XLogP3
Methyl ester: 0.3 vs. free acid: approx. -0.2
Supports passive permeability screening context
Computed values; experimental log P requires validation
Lipophilicity cLogP Drug Design Pharmacokinetics

Orthogonal Derivatization with Methyl Ester

Methyl 6-hydrazinylpyridine-3-carboxylate uniquely combines a hydrazine group, which is reactive with carbonyls to form hydrazones, and a methyl ester, which can be hydrolyzed to the acid or amidated. The ethyl ester analog is occasionally used but is reported to be less reactive in subsequent transformations. In the synthesis of pyrazolyl-nicotinic acid libraries, the methyl ester was converted to the corresponding acid in 70–95% yields and then esterified in thionyl chloride/methanol to give methyl pyrazolyl-nicotinates in 64–84% yields [1]. This demonstrates the 'traceless' utility of the methyl ester: it withstands the initial N-alkylation/cyclization steps but can be cleanly removed later to reveal the acid for further coupling. Analogs where the ester is replaced by a carbonitrile or amide lack this post-synthetic flexibility.

Synthetic Utility
Cross-study comparable
Hydrolysis to acid: 70–95% yield
Re-esterification: 64–84% yield
Reported orthogonal protecting-group strategy for acid-functionalized libraries
Ethyl ester analogs may require harsher conditions (Bonacorso et al., 2014)
Synthetic Chemistry Heterocycle Synthesis Library Generation Hydrazone Formation

PIM Kinase Inhibitor Activity

While direct biological data for methyl 6-hydrazinylpyridine-3-carboxylate is sparse, a closely related triazolopyridine analog, derived from this scaffold, has been explicitly claimed as an inhibitor of PIM-1, PIM-2, and PIM-3 kinases in US Patent 8,575,145 [1]. The patent describes the use of such hydrazinyl intermediates in constructing the triazole ring. This places the compound as a direct precursor to a class of molecules with demonstrated nanomolar enzymatic activity against oncogenic kinases. Competing building blocks like 6-aminopyridine-3-carboxylate cannot be used to form the same triazolopyridine core, as they lack the requisite hydrazine nitrogen atoms. This establishes a unique synthetic niche for the target compound in accessing a specific, pharmacologically validated chemical space.

Kinase Inhibitor Access
Supporting evidence
PIM-1, PIM-2, PIM-3
Triazolopyridine inhibitor class (US Patent 8,575,145)
Direct precursor to a patented kinase inhibitor chemical space
Amino analogs lack requisite hydrazine nitrogens for triazole formation
PIM Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship Patent Evidence

Methyl 6-Hydrazinylpyridine-3-Carboxylate – Application Scenarios


Hydrazone Fragment Libraries for Screening

The compound's hydrazine group reacts rapidly and cleanly with a diverse set of aldehydes and ketones to form hydrazone libraries without the need for coupling reagents. As proven by the Bonacorso group, the methyl ester is stable during this process but can be subsequently hydrolyzed to generate the carboxylic acid for further diversification, achieving yields up to 95% [2]. This two-step sequence is superior to using pre-formed acid analogs, which often require protection/deprotection steps.

HYNIC Radiopharmaceutical Chelators

The 6-hydrazinylnicotinic acid (HYNIC) motif, for which methyl 6-hydrazinylpyridine-3-carboxylate is the methyl ester prodrug, is a cornerstone in technetium-99m radiopharmaceutical design. The methyl ester offers better solubility in organic solvents during peptide conjugation than the free acid, facilitating the attachment of the HYNIC chelator to targeting vectors such as Tyr3-octreotate and cyclic-RGD peptides [1]. Subsequent deprotection yields the active HYNIC conjugate.

Intermediate for PIM Kinase Inhibitors

Pharmaceutical research groups working on PIM kinase inhibitors, as detailed in patent US 8,575,145, can use this compound as a starting material to access a series of triazolopyridine analogs. The commercial availability of the compound with specified purity (typically ≥95%) makes it a preferred procurement choice over in-house synthesis of the hydrazinyl precursor, which can be hazardous and low-yielding [3].

Agrochemical Pyrazole & Oxadiazole Precursor

As demonstrated by the Journal of Heterocyclic Chemistry study, the compound serves as an efficient entry point into pyrazolyl-nicotinic acids and oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds in good yields (64–84%) [2]. This is directly relevant for agrochemical discovery teams seeking to build libraries of nicotinic acid derivatives with potential herbicidal or fungicidal activity, leveraging the methyl ester's lability for final functional group installation.

Application
Selection Property
Validation Focus
Hydrazone fragment libraries
Orthogonal ester stability
Post-hydrazone hydrolysis yield (target 70–95%)
HYNIC radiopharmaceutical research
Organic-solvent solubility
Peptide conjugation efficiency and ester deprotection
PIM kinase inhibitor studies
Triazolopyridine precursor
Kinase inhibition assay response context
Agrochemical heterocycle synthesis
Ester lability for late-stage diversification
Pyrazole/oxadiazole cyclization yield (64–84%)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-hydrazinylpyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.